molecular formula C12H26O B13812523 5-Ethyl-2-methylnonan-1-ol CAS No. 68083-56-7

5-Ethyl-2-methylnonan-1-ol

Cat. No.: B13812523
CAS No.: 68083-56-7
M. Wt: 186.33 g/mol
InChI Key: WIGUFLFEXMLRCT-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylnonan-1-ol is an organic compound with the molecular formula C12H26O. It is a type of alcohol characterized by its long carbon chain and the presence of both ethyl and methyl groups. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-2-methylnonan-1-ol can be synthesized through several methods. One common approach involves the aldol condensation of appropriate aldehydes followed by hydrogenation. For instance, the condensation of propionaldehyde with a suitable aldehyde can yield an intermediate, which is then hydrogenated to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions followed by catalytic hydrogenation. The reaction conditions typically include elevated temperatures and pressures, as well as the use of catalysts such as palladium or nickel to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methylnonan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium or nickel.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces alkanes.

    Substitution: Produces alkyl halides.

Scientific Research Applications

5-Ethyl-2-methylnonan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methylnonan-1-ol involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl group is typically the site of reactivity, where it undergoes transformation to form aldehydes or carboxylic acids. In reduction reactions, the compound is hydrogenated to form alkanes. The pathways involved in these reactions often include the formation of intermediate species, such as radicals or carbocations, which then undergo further transformations .

Properties

CAS No.

68083-56-7

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

5-ethyl-2-methylnonan-1-ol

InChI

InChI=1S/C12H26O/c1-4-6-7-12(5-2)9-8-11(3)10-13/h11-13H,4-10H2,1-3H3

InChI Key

WIGUFLFEXMLRCT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCC(C)CO

Origin of Product

United States

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